molecular formula C20H49N2O10P B14465701 2-[bis(2-hydroxyethyl)amino]ethanol;2-ethylhexyl dihydrogen phosphate CAS No. 68109-82-0

2-[bis(2-hydroxyethyl)amino]ethanol;2-ethylhexyl dihydrogen phosphate

Cat. No.: B14465701
CAS No.: 68109-82-0
M. Wt: 508.6 g/mol
InChI Key: ICZMFJPQSVUDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[bis(2-hydroxyethyl)amino]ethanol and 2-ethylhexyl dihydrogen phosphate are two distinct chemical compounds with unique properties and applications. 2-[bis(2-hydroxyethyl)amino]ethanol is a colorless, transparent, viscous liquid with a slight ammonia odor at room temperature. It is hygroscopic and can absorb moisture and carbon dioxide from the air . 2-ethylhexyl dihydrogen phosphate, on the other hand, is an organophosphorus compound commonly used as a lubricant additive, antiwear additive, and surfactant .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-[bis(2-hydroxyethyl)amino]ethanol can be synthesized through the reaction of ethylene oxide with ammonia, followed by the addition of ethylene oxide to the resulting product . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained.

2-ethylhexyl dihydrogen phosphate is prepared by the esterification of phosphoric acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods: Industrial production of 2-[bis(2-hydroxyethyl)amino]ethanol involves large-scale reactors where ethylene oxide and ammonia are reacted under controlled conditions. The product is then purified through distillation and other separation techniques .

For 2-ethylhexyl dihydrogen phosphate, the industrial process involves continuous esterification in large reactors, followed by purification steps to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with acids to form salts and with alkylating agents to form quaternary ammonium compounds .

2-ethylhexyl dihydrogen phosphate can undergo hydrolysis to form phosphoric acid and 2-ethylhexanol. It can also participate in esterification and transesterification reactions .

Common Reagents and Conditions: Common reagents for reactions involving 2-[bis(2-hydroxyethyl)amino]ethanol include acids, alkylating agents, and oxidizing agents. The reactions are typically carried out under mild conditions to prevent decomposition .

For 2-ethylhexyl dihydrogen phosphate, common reagents include alcohols, acids, and bases. The reactions are often conducted under reflux conditions with appropriate catalysts .

Major Products Formed: The major products formed from reactions involving 2-[bis(2-hydroxyethyl)amino]ethanol include quaternary ammonium compounds, salts, and oxidized derivatives .

Reactions involving 2-ethylhexyl dihydrogen phosphate typically yield esters, alcohols, and phosphoric acid derivatives .

Mechanism of Action

The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol involves its ability to form hydrogen bonds and interact with various molecular targets. It can disrupt choline homeostasis and phospholipid metabolism, leading to various biological effects .

2-ethylhexyl dihydrogen phosphate exerts its effects through its ability to interact with metal ions and facilitate their transport. It can also act as a surfactant, reducing surface tension and improving the wetting properties of solutions .

Properties

CAS No.

68109-82-0

Molecular Formula

C20H49N2O10P

Molecular Weight

508.6 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-ethylhexyl dihydrogen phosphate

InChI

InChI=1S/C8H19O4P.2C6H15NO3/c1-3-5-6-8(4-2)7-12-13(9,10)11;2*8-4-1-7(2-5-9)3-6-10/h8H,3-7H2,1-2H3,(H2,9,10,11);2*8-10H,1-6H2

InChI Key

ICZMFJPQSVUDOI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COP(=O)(O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.